Plasma Stability: 1.8× Half-Life Extension of EVCit over VC Linker
MC-EVCit-PAB-MMAE contains an EVCit dipeptide modified with methylacrylate, which confers a plasma half-life that is 1.8-fold longer than that of the conventional unmodified Val-Cit (VC) linker [1]. This modification is designed to reduce non-specific payload release in systemic circulation relative to MC-VC-PAB-MMAE [2].
| Evidence Dimension | Plasma half-life ratio (stability enhancement) |
|---|---|
| Target Compound Data | Half-life = 1.8× (relative to VC baseline) |
| Comparator Or Baseline | Conventional Val-Cit (VC) linker (baseline = 1.0×) |
| Quantified Difference | 1.8-fold extension |
| Conditions | Comparative evaluation of EVCit-modified versus unmodified VC linker in plasma stability assays |
Why This Matters
The 1.8-fold stability enhancement in circulation supports reduced premature payload release, which may lower systemic toxicity and improve the therapeutic window in ADC applications.
- [1] 西安瑞禧生物科技有限公司. (2025). 2873452-49-2, MC-EVCit-PAB-MMAE的核心功能与作用机制. View Source
- [2] 西安瑞禧生物科技有限公司. (2025). 2873452-49-2, MC-EVCit-PAB-MMAE的挑战与优化方向. View Source
